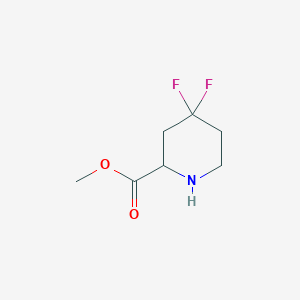

Methyl 4,4-difluoropiperidine-2-carboxylate

CAS No.:

Cat. No.: VC18185599

Molecular Formula: C7H11F2NO2

Molecular Weight: 179.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H11F2NO2 |

|---|---|

| Molecular Weight | 179.16 g/mol |

| IUPAC Name | methyl 4,4-difluoropiperidine-2-carboxylate |

| Standard InChI | InChI=1S/C7H11F2NO2/c1-12-6(11)5-4-7(8,9)2-3-10-5/h5,10H,2-4H2,1H3 |

| Standard InChI Key | FMLQYMJXPOGPBV-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)C1CC(CCN1)(F)F |

Introduction

Structural Characteristics and Molecular Properties

The core structure of methyl 4,4-difluoropiperidine-2-carboxylate consists of a six-membered piperidine ring with two fluorine atoms at the 4th position and a methyl ester group at the 2nd position. The stereochemistry of the compound is notable, as it exists in enantiomeric forms: (2R)-4,4-difluoropiperidine-2-carboxylate and (2S)-4,4-difluoropiperidine-2-carboxylate . The presence of fluorine atoms introduces significant electronic and steric effects, influencing the molecule’s reactivity and conformational stability.

Molecular Geometry and Stereochemistry

The piperidine ring adopts a chair conformation, with the fluorine atoms occupying axial or equatorial positions depending on the substituent arrangement. Computational studies predict a collision cross-section (CCS) of 139.9 Ų for the ion, indicating a compact molecular geometry . The ester group at the 2nd position contributes to the molecule’s polarity, as evidenced by its solubility in polar aprotic solvents such as methanol and ethyl acetate .

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 179.16 g/mol | |

| SMILES | COC(=O)C1CC(CCN1)(F)F | |

| InChIKey | FMLQYMJXPOGPBV-UHFFFAOYSA-N | |

| Predicted CCS () | 139.9 Ų |

In the cited patent, 4-picoline-2-carboxylic acid ethyl ester undergoes oxidation with hydrogen peroxide in the presence of phosphomolybdic acid to form a nitrogen oxide intermediate . Subsequent reduction using palladium-on-carbon (Pd/C) and formic acid yields the target piperidine derivative. Adapting this methodology, methyl 4,4-difluoropiperidine-2-carboxylate could be synthesized via fluorination of a precursor piperidine ring, followed by esterification.

Key Reaction Conditions:

-

Oxidation: Conducted at 70–80°C for 4–8 hours with 30% hydrogen peroxide .

-

Reduction: Performed under ambient pressure using 10% Pd/C and formic acid in methanol .

-

Purification: Recrystallization from petrol ether/ethyl acetate mixtures achieves >90% purity .

Physicochemical Properties

The fluorinated piperidine core imparts distinct physicochemical characteristics to methyl 4,4-difluoropiperidine-2-carboxylate. Comparative data from 4,4-difluoropiperidine (CAS 21987-29-1), a related compound, suggests a boiling point range of 114.3±40.0°C and a density of 1.1±0.1 g/cm³ . The ester group enhances solubility in organic solvents, while the fluorine atoms increase lipid solubility, potentially improving blood-brain barrier permeability in pharmaceutical contexts.

Table 2: Comparative Physical Data

Applications in Pharmaceutical Chemistry

Methyl 4,4-difluoropiperidine-2-carboxylate serves as a versatile intermediate in drug discovery, particularly for anticoagulants and central nervous system (CNS) therapeutics. The patent literature highlights its structural similarity to intermediates used in synthesizing argatroban, a thrombin inhibitor . The difluoropiperidine moiety is prized for its ability to modulate pharmacokinetic properties, such as metabolic stability and target binding affinity.

Role in Anticoagulant Development

Argatroban’s active precursor, (2R,4R)-4-methylpiperidine-2-carboxylic acid ethyl ester, shares a homologous scaffold with methyl 4,4-difluoropiperidine-2-carboxylate . Fluorination at the 4th position may enhance the compound’s resistance to enzymatic degradation, a critical factor in prolonging drug half-life.

CNS Drug Candidates

The fluorine atoms’ electronegativity and small atomic radius make them ideal for interacting with hydrophobic pockets in CNS targets. Piperidine derivatives are common in neuromodulatory agents, and the fluorinated variant could improve blood-brain barrier penetration compared to non-fluorinated analogs .

Analytical and Spectroscopic Data

Advanced analytical techniques are critical for characterizing this compound. High-resolution mass spectrometry (HRMS) confirms the molecular ion at m/z 180.08307, consistent with the molecular formula . Nuclear magnetic resonance (NMR) spectroscopy would reveal distinct signals for the fluorine atoms (δ ~ -200 ppm in NMR) and the ester carbonyl group (δ ~ 170 ppm in NMR).

Table 3: Predicted Collision Cross-Section (CCS) Values

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| 180.08307 | 139.9 | |

| 202.06501 | 147.8 | |

| 197.10961 | 147.0 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume